
4-Desiodo 4-chloroiopmamidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
4-Desiodo 4-chloroiopmamidol undergoes various chemical reactions, including substitution reactions. The compound’s structure, which includes chloro and iodide groups, makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Desiodo 4-chloroiopmamidol is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in various research applications. Additionally, it is used as an impurity marker in the synthesis of Iopamidol, aiding in the quality control of radiocontrast media.
Wirkmechanismus
The mechanism of action of 4-Desiodo 4-chloroiopmamidol involves its interaction with specific proteins The compound’s structure allows it to bind to certain protein targets, influencing their function and activity
Vergleich Mit ähnlichen Verbindungen
4-Desiodo 4-chloroiopmamidol is similar to other compounds used in radiocontrast media, such as Iopamidol and its related impurities. its unique structure, which includes both chloro and iodide groups, distinguishes it from other similar compounds. This structural uniqueness contributes to its specific interactions with proteins and its utility in proteomics research.
Similar Compounds:- Iopamidol
- Iopamidol EP Impurity H
- Other related compounds used in radiocontrast media
Eigenschaften
Molekularformel |
C17H22ClI2N3O8 |
|---|---|
Molekulargewicht |
685.6 g/mol |
IUPAC-Name |
4-chloro-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2R)-2-hydroxypropanoyl]amino]-2,6-diiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22ClI2N3O8/c1-6(28)15(29)23-14-11(18)9(16(30)21-7(2-24)3-25)12(19)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m1/s1 |
InChI-Schlüssel |
KAAZHOLBYCSXBH-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Kanonische SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


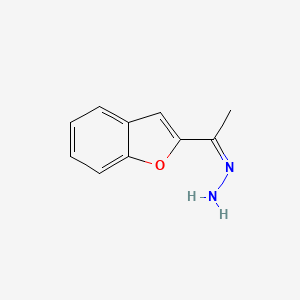
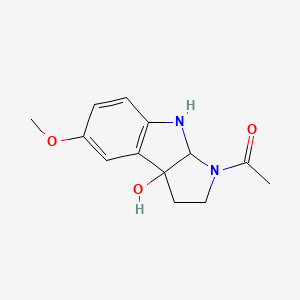

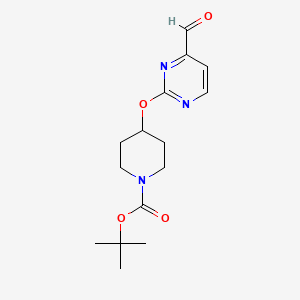
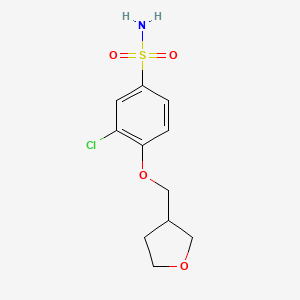
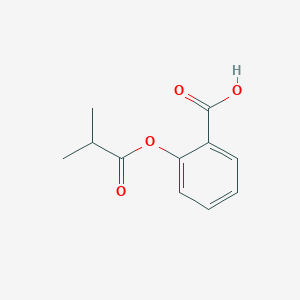

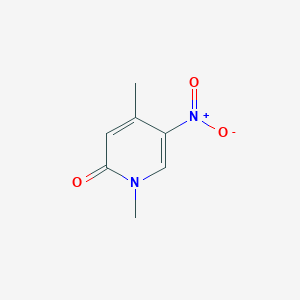
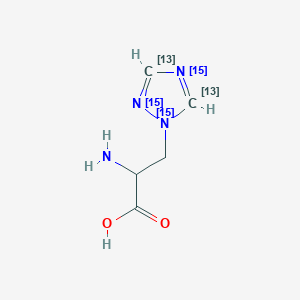
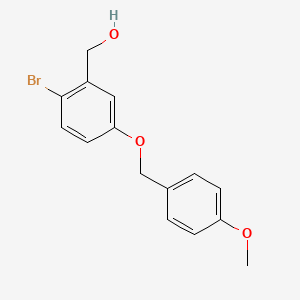
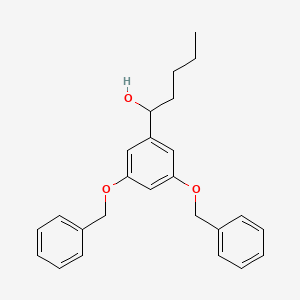
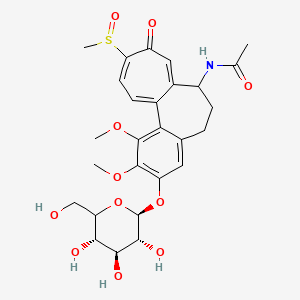
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)
![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)
